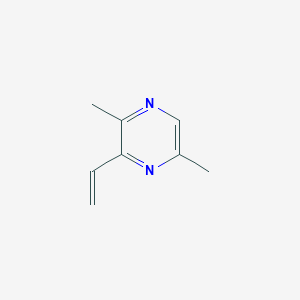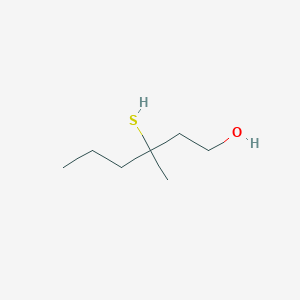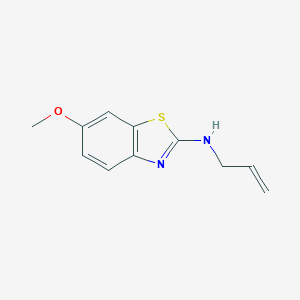
6-methoxy-N-prop-2-enyl-1,3-benzothiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-N-prop-2-enyl-1,3-benzothiazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, agriculture, and material science. This compound is also known as MBTH and has a molecular formula of C11H12N2OS.
Mechanism Of Action
The mechanism of action of 6-methoxy-N-prop-2-enyl-1,3-benzothiazol-2-amine is not fully understood. However, it is believed to inhibit the growth and proliferation of bacteria and fungi by interfering with their cell wall synthesis and membrane integrity.
Biochemical And Physiological Effects
Studies have shown that 6-methoxy-N-prop-2-enyl-1,3-benzothiazol-2-amine has a low toxicity profile and does not exhibit any significant adverse effects on human health. However, further studies are needed to fully understand its biochemical and physiological effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 6-methoxy-N-prop-2-enyl-1,3-benzothiazol-2-amine in lab experiments is its high potency and specificity towards bacteria and fungi. However, its limited solubility in water and organic solvents can pose a challenge in some experiments.
Future Directions
There are several potential future directions for the research on 6-methoxy-N-prop-2-enyl-1,3-benzothiazol-2-amine. One such direction is the development of new drugs based on this compound for the treatment of bacterial and fungal infections. Another direction is the exploration of its potential applications in agriculture as a natural fungicide. Additionally, its potential use in material science for the development of new materials with antibacterial properties is also an area of interest.
Synthesis Methods
The synthesis of 6-methoxy-N-prop-2-enyl-1,3-benzothiazol-2-amine involves the reaction of 2-aminobenzothiazole with propargyl bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with methoxyacetylene to obtain the final compound.
Scientific Research Applications
The potential applications of 6-methoxy-N-prop-2-enyl-1,3-benzothiazol-2-amine in scientific research are vast. One of the main areas of interest is in medicinal chemistry, where this compound has been found to exhibit significant antibacterial and antifungal activity. It has also been shown to possess antitumor and anti-inflammatory properties, making it a potential candidate for the development of new drugs.
properties
CAS RN |
126322-30-3 |
|---|---|
Product Name |
6-methoxy-N-prop-2-enyl-1,3-benzothiazol-2-amine |
Molecular Formula |
C11H12N2OS |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
6-methoxy-N-prop-2-enyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C11H12N2OS/c1-3-6-12-11-13-9-5-4-8(14-2)7-10(9)15-11/h3-5,7H,1,6H2,2H3,(H,12,13) |
InChI Key |
LMVXPZGNZZARQO-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(S2)NCC=C |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NCC=C |
synonyms |
2-Benzothiazolamine,6-methoxy-N-2-propenyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



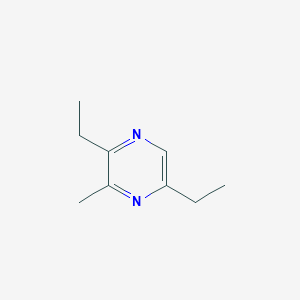
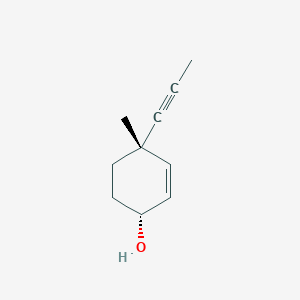
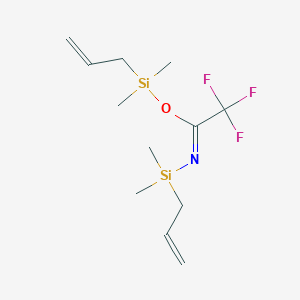
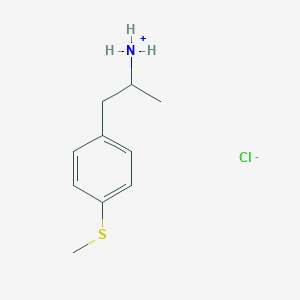
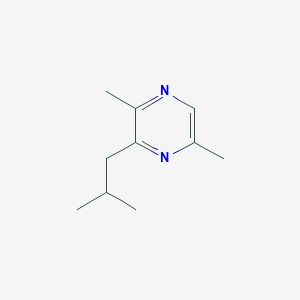
![[(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol](/img/structure/B149185.png)
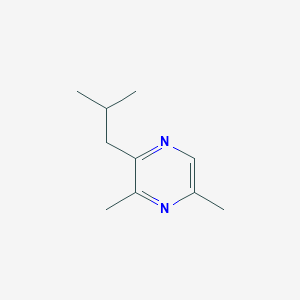
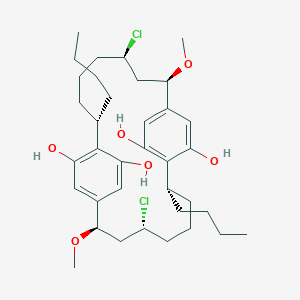
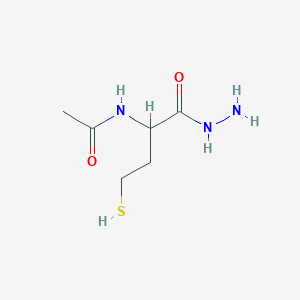
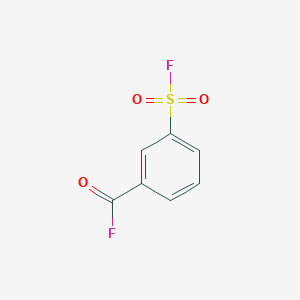
![4-[4-(Trifluoromethoxy)phenoxy]piperidine](/img/structure/B149191.png)

